Ethyl dichlorofluoroacetate

Description

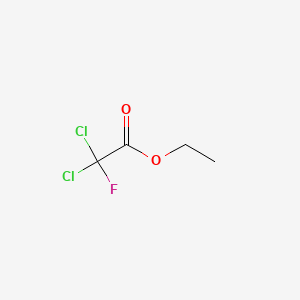

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dichloro-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl2FO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQCNDDNRAEPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191670 | |

| Record name | Ethyl dichlorofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-61-9 | |

| Record name | Ethyl 2,2-dichloro-2-fluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl dichlorofluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dichlorofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl dichlorofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL DICHLOROFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G3H96E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Involving Ethyl Dichlorofluoroacetate

Generation and Reactivity of Chlorofluorocarbene (:CFCl) from Ethyl Dichlorofluoroacetate

The utility of this compound in synthetic chemistry is intrinsically linked to its ability to generate chlorofluorocarbene, a species that readily engages in various chemical transformations.

In Situ Formation Mechanisms of Carbenes

Chlorofluorocarbene is typically generated in situ from this compound through a base-induced α-elimination reaction. Esters of dichlorofluoroacetic acid, including the ethyl ester, are known to react with a base, such as sodium methoxide (B1231860), to generate chlorofluorocarbene. thieme-connect.dethieme-connect.de The reaction proceeds via the formation of a carbanion intermediate, which then loses a chloride ion to yield the carbene. thieme-connect.de This method provides a convenient route to :CFCl for subsequent reactions.

Another approach involves the use of reduced titanium. The reaction of fluorotrichloromethane with reduced titanium at 0°C has been shown to produce chlorofluorocarbene, which can then be trapped by various alkenes. researchgate.net Evidence suggests that this method generates a "free" carbene rather than a carbenoid species. researchgate.net

Comparative Analysis of Carbene Precursors

This compound is one of several precursors used to generate chlorofluorocarbene. Other notable precursors include dichlorofluoromethane (B1207983), trichlorofluoromethane (B166822), and (trimethylsilyl)dichlorofluoromethane (TMSCFCl2). thieme-connect.decas.cn

Dichlorofluoromethane (CHClF₂) : In the presence of a strong base and a phase-transfer catalyst, dichlorofluoromethane generates chlorofluorocarbene for cycloaddition reactions. thieme-connect.de

Trichlorofluoromethane (CFCl₃) : This compound serves as a carbene precursor in the presence of active titanium(0). thieme-connect.de However, its use is often avoided due to its ozone-depleting properties. researchgate.net

(Trimethylsilyl)dihalofluoromethanes (TMSCFX₂) : Reagents like TMSCFCl₂ and TMSCFBr₂ have been developed as sources of :CFCl and :CFBr, respectively. researchgate.netcas.cn These reagents are activated by nucleophiles to generate the corresponding carbene. cas.cn While effective, their synthesis can require very low temperatures and the use of ozone-depleting starting materials. researchgate.net In contrast, this compound offers a more accessible and environmentally benign alternative. researchgate.net

Diazirines : Halodiazirines, synthesized through the Graham reaction, are also excellent precursors for generating carbenes, including chlorofluorocarbene, upon photolysis. acs.org Chlorofluorodiazirine has been used to generate and study the absolute kinetics of chlorofluorocarbene. researchgate.net

The choice of precursor often depends on the specific reaction conditions, substrate compatibility, and desired reactivity. This compound presents a practical and often preferred option due to its commercial availability and less hazardous nature compared to some alternatives. researchgate.net

Reaction Kinetics and Intermediates in Carbene Generation

The generation of carbenes from precursors like this compound is a kinetically controlled process. nih.govaalto.fi The decomposition of the precursor to release the carbene is the rate-determining step in many carbene-mediated reactions. rsc.orglibretexts.org For instance, in the polymerization of ethyl diazoacetate catalyzed by rhodium, the formation of the "Rh-carbenoid" is the rate-determining step. rsc.org

The stability and reactivity of the generated carbene are influenced by its substituents. Electron-withdrawing groups can affect the energy barrier for carbene formation. nih.govaalto.fi Computational studies have been employed to understand the transition states and activation energies involved in carbene cycloadditions. researchgate.netresearchgate.net The reactivity of chlorofluorocarbene has been compared to other dihalocarbenes like dichlorocarbene (B158193) and difluorocarbene, with chlorofluorocarbene showing slightly higher reactivity towards electron-deficient alkenes than difluorocarbene. thieme-connect.deresearchgate.net The absolute rate constants for the addition of chlorofluorocarbene to various alkenes have been measured, providing valuable kinetic data. researchgate.net

Cycloaddition Chemistry of this compound-Derived Carbenes

The primary synthetic application of chlorofluorocarbene generated from this compound is its participation in cycloaddition reactions, particularly with alkenes to form cyclopropane (B1198618) derivatives.

[2+1] Cycloadditions for Geminal Halofluorocyclopropane Synthesis

The reaction of chlorofluorocarbene with alkenes follows a [2+1] cycloaddition pathway to yield geminal chlorofluorocyclopropanes. researchgate.netyoutube.com This reaction is a powerful tool for introducing a fluorinated three-membered ring into a molecule. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. youtube.com

The reaction conditions for these cycloadditions typically involve the in situ generation of the carbene in the presence of the alkene substrate. thieme-connect.de For example, treating this compound with sodium methoxide in the presence of an alkene like styrene (B11656) leads to the formation of the corresponding 1-chloro-1-fluorocyclopropane derivative. thieme-connect.de

Substrate Scope and Electronic Effects on Reactivity

The scope of the [2+1] cycloaddition of chlorofluorocarbene is broad, encompassing a variety of alkene substrates. Dihalocarbenes, being electrophilic species, react readily with electron-rich alkenes. thieme-connect.de The reactivity of the alkene is influenced by the electronic nature of its substituents.

Electron-rich alkenes : Alkenes with electron-donating groups are generally more reactive towards electrophilic carbenes. For example, aryl-substituted alkenes and vinyl ethers react efficiently to give high yields of the corresponding cyclopropanes. cas.cn

Electron-deficient alkenes : The reaction with electron-poor alkenes is generally slower. thieme-connect.de However, chlorofluorocarbene is noted to be slightly more reactive than difluorocarbene towards these substrates. thieme-connect.de

Alkyl-substituted alkenes : These substrates are generally reactive, though they may be slightly less reactive than aryl-substituted alkenes. cas.cn

Heterocycle-substituted alkenes : Alkenes bearing heterocyclic substituents are also amenable to this cycloaddition reaction. cas.cn

Quantum mechanical studies have been conducted to understand the factors controlling the reactivity in these cycloadditions, including the analysis of transition state energies. researchgate.netresearchgate.net The electronic properties of both the carbene and the alkene play a crucial role in determining the reaction rate and efficiency. researchgate.net

Table of Substrate Scope in [2+1] Cycloaddition with Chlorofluorocarbene Derived from TMSCFCl₂

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | 1,1-Diphenylethylene | 1-Chloro-1-fluoro-2,2-diphenylcyclopropane | 95 |

| 2 | Styrene | 1-Chloro-1-fluoro-2-phenylcyclopropane | 85 |

| 3 | 4-Methylstyrene | 1-Chloro-1-fluoro-2-(p-tolyl)cyclopropane | 91 |

| 4 | 4-Methoxystyrene | 1-Chloro-1-fluoro-2-(4-methoxyphenyl)cyclopropane | 93 |

| 5 | (4-Vinylphenyl)boronic acid, pinacol (B44631) ester | 1-Chloro-1-fluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane | 80 |

| 6 | 2-Vinylnaphthalene | 1-Chloro-1-fluoro-2-(naphthalen-2-yl)cyclopropane | 88 |

| 7 | 2-Vinylthiophene | 1-Chloro-1-fluoro-2-(thiophen-2-yl)cyclopropane | 80 |

| 8 | (E)-1-Phenyl-1-propene | 1-Chloro-1-fluoro-2-methyl-3-phenylcyclopropane | 82 |

| 9 | Cyclohexene | 7-Chloro-7-fluorobicyclo[4.1.0]heptane | 73 |

| 10 | 1-Octene | 1-Chloro-1-fluoro-2-hexylcyclopropane | 80 |

| 11 | Ethyl vinyl ether | 1-Chloro-2-ethoxy-1-fluorocyclopropane | 94 |

Data adapted from a study on TMSCFCl₂ as a chlorofluorocarbene source, which serves as an analogue for the reactivity of carbenes derived from this compound. The yields are based on isolated products. cas.cn

This table illustrates the broad applicability of chlorofluorocarbene cycloadditions to a range of electronically and structurally diverse alkenes.

Synthesis of 2,2-Halofluorobicyclo[1.1.1]pentanes

Bicyclo[1.1.1]pentanes (BCPs) are recognized as important bioisosteres for groups like phenyl and tert-butyl in drug discovery, making their synthesis a topic of intense research. researchgate.netnih.gov this compound provides a practical route to 2-chloro-2-fluoro substituted BCPs, which are valuable intermediates for further chemical modification. researchgate.net

The synthesis of 2,2-chlorofluorobicyclo[1.1.1]pentanes from EDCFA involves the reaction of the generated chlorofluorocarbene with highly strained bicyclo[1.1.0]butane (BCB) precursors. researchgate.netnih.gov The reaction proceeds via a strain-release cycloaddition, where the :CFCl carbene inserts into the central, highly reactive C1-C3 bond of the bicyclo[1.1.0]butane scaffold. nih.gov This carbene insertion mechanism efficiently constructs the BCP framework in a single step. nih.gov The process is generally fast, often completing within 30 minutes at room temperature. researchgate.net

An operationally simple and efficient protocol for synthesizing 2,2-chlorofluorinated BCPs has been established using this compound (EDCFA) and sodium ethoxide in THF. researchgate.net The reaction demonstrates good tolerance for various substituents on the BCB precursor, including aryl groups with both electron-donating and electron-withdrawing functionalities. The reaction has also been successfully performed on a 4 mmol scale, indicating its scalability. researchgate.net

| Precursor (Substituent) | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-(p-tolyl)bicyclo[1.1.0]butane | 1-(p-tolyl)-2,2-chlorofluorobicyclo[1.1.1]pentane | 53 | researchgate.net |

| 1-(4-methoxyphenyl)bicyclo[1.1.0]butane | 1-(4-methoxyphenyl)-2,2-chlorofluorobicyclo[1.1.1]pentane | 55 | researchgate.net |

| 1-(4-chlorophenyl)bicyclo[1.1.0]butane | 1-(4-chlorophenyl)-2,2-chlorofluorobicyclo[1.1.1]pentane | 49 | researchgate.net |

| 1-(4-bromophenyl)bicyclo[1.1.0]butane | 1-(4-bromophenyl)-2,2-chlorofluorobicyclo[1.1.1]pentane | 42 | researchgate.net |

| 1-(4-(trifluoromethyl)phenyl)bicyclo[1.1.0]butane | 1-(4-(trifluoromethyl)phenyl)-2,2-chlorofluorobicyclo[1.1.1]pentane | 36 (by 19F NMR) | researchgate.net |

| 1-(4-(trifluoromethoxy)phenyl)bicyclo[1.1.0]butane | 1-(4-(trifluoromethoxy)phenyl)-2,2-chlorofluorobicyclo[1.1.1]pentane | 42 | researchgate.net |

Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple chemical transformations occur in a single pot under the same reaction conditions. baranlab.orgnumberanalytics.com They allow for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net Similarly, multicomponent reactions involve the combination of three or more reactants in a one-pot synthesis to form a final product that contains portions of all the initial components. derpharmachemica.com

While this compound is a powerful reagent for generating a reactive intermediate, specific examples of its incorporation into complex cascade or multicomponent reaction sequences leading to diverse scaffolds are not extensively detailed in the surveyed literature. Its primary reported use is in direct [2+1] cycloadditions. However, the potential exists to integrate the initial carbene formation and cycloaddition into a more extended, one-pot sequence. For instance, a one-pot process has been demonstrated where an α-allyldiazoacetate is first cyclized to a bicyclo[1.1.0]butane, which then reacts with a difluorocarbene source in the same flask. acs.org A similar strategy could conceivably be applied using EDCFA as the carbene source.

Post-Functionalization Strategies for this compound-Derived Products

Products derived from this compound, such as the 2,2-chlorofluorobicyclo[1.1.1]pentanes, are not merely final products but versatile intermediates for further chemical modification. researchgate.netrsc.org The presence of halogen atoms and other functional groups provides handles for subsequent reactions.

For example, a 2,2-bromofluoro-BCP derivative (structurally analogous to the chloro-variant) bearing a bromophenyl group has been shown to undergo Suzuki coupling. researchgate.net The reaction with phenylboronic acid under microwave irradiation yielded the corresponding biphenyl (B1667301) product in 73% isolated yield. researchgate.net Another key transformation is the hydrolysis of ester groups present on the BCP scaffold. A benzyl-protected BCP was successfully deprotected and hydrolyzed to the free carboxylic acid in 66% yield. researchgate.net These examples demonstrate that the BCP core and its gem-halofluoro bridge are stable to various reaction conditions, allowing for selective functionalization at other sites on the molecule. researchgate.net

Further Synthetic Elaborations of Halofluorocyclopropanes

The gem-chlorofluorocyclopropanes, synthesized from the [2+1] cycloaddition of chlorofluorocarbene (derived from this compound) with alkenes, are versatile intermediates for a variety of synthetic transformations. These elaborations primarily involve either reductive dehalogenation or ring-opening reactions, which unlock access to a diverse range of fluorinated compounds.

Reductive Dehalogenation: A key transformation of gem-chlorofluorocyclopropanes is the selective removal of the chlorine atom. Due to the higher bond strength of the C-F bond compared to the C-Cl bond, this reduction can be achieved with high chemoselectivity. thieme-connect.de Reagents such as tributyltin hydride (Bu₃SnH) are commonly employed for this purpose, often initiated by a radical initiator like 2,2′-azobisisobutyronitrile (AIBN). thieme-connect.deacs.org This process yields monohalogenated fluorocyclopropanes, which are themselves valuable synthetic building blocks. The reaction typically proceeds via a free-radical mechanism. thieme-connect.de Depending on the reaction conditions and the ratio of the reducing agent, either partial or complete dehalogenation can be achieved. acs.org

Ring-Opening Reactions: The inherent ring strain of the cyclopropane ring, combined with the electronic effects of the halogen substituents, facilitates a number of ring-opening reactions. beilstein-journals.org These transformations are often catalyzed by copper(I) salts, such as copper(I) chloride (CuCl). researchgate.netresearchgate.netscispace.comrsc.org

Under thermal conditions in the presence of a CuCl catalyst, gem-chlorofluorocyclopropanes undergo a cyclopropyl-allyl isomerization to produce 2-fluoroallyl chlorides. researchgate.netresearchgate.net This rearrangement can be accompanied by the migration of the chlorine atom. scispace.com The reaction pathway involves the cleavage of a C-C bond within the cyclopropane ring, leading to the formation of a more stable allylic system. researchgate.net

Furthermore, this copper-catalyzed ring-opening can be performed in the presence of various nucleophiles to directly generate functionalized 2-fluoroallylic compounds. researchgate.net

Solvolysis: In protic, O-nucleophilic solvents like methanol (B129727) (MeOH), acetic acid (HOAc), or water, the reaction yields 2-fluoroallyl ethers, acetates, or alcohols, respectively. researchgate.netresearchgate.net

Amination: Performing the reaction with secondary alkyl or aryl amines leads to the formation of tertiary 2-fluoroallylamines. researchgate.netresearchgate.net The mechanism involves the initial isomerization to the 2-fluoroallyl halide, followed by an in-situ nucleophilic substitution by the amine. researchgate.net

These ring-opening strategies provide a powerful and efficient route to synthetically valuable 2-fluoroallylic compounds, including alcohols, ethers, esters, and amines, directly from the cyclopropane adducts. researchgate.net

| Transformation | Reagents/Conditions | Product Type | Ref. |

| Reductive Dechlorination | Bu₃SnH, AIBN | Fluorocyclopropane | thieme-connect.de |

| Ring-Opening Isomerization | CuCl, MeCN, heat | 2-Fluoroallyl chloride | researchgate.netresearchgate.net |

| Ring-Opening Solvolysis | CuCl, MeOH / HOAc / H₂O | 2-Fluoroallyl ether / acetate (B1210297) / alcohol | researchgate.net |

| Ring-Opening Amination | CuCl, Secondary Amine | Tertiary 2-fluoroallylamine | researchgate.netresearchgate.net |

Functional Group Transformations on Bicyclo[1.1.1]pentane Adducts

This compound is also a key reagent for the synthesis of 2,2-chlorofluoro-bicyclo[1.1.1]pentanes (BCPs), which are highly sought-after motifs in drug discovery acting as bioisosteres for phenyl rings. researchgate.net The resulting BCP adducts, often containing ester functionalities, are amenable to a range of subsequent functional group transformations, demonstrating their utility as versatile building blocks. researchgate.net

Research has demonstrated that 2-chlorofluoro-BCP esters, derived from this compound, tolerate a variety of post-functionalization reactions. researchgate.net These transformations allow for the diversification of the BCP core, enabling the exploration of structure-activity relationships in medicinal chemistry programs. researchgate.netnih.gov

Hydrolysis and Amide Coupling: The ester group present in the initial BCP adduct can be readily transformed. For instance, a one-pot reaction involving hydrolysis of the ester can yield the corresponding 2,2-halofluoro-BCP carboxylic acid. researchgate.net This carboxylic acid serves as a crucial handle for further derivatization. A common subsequent reaction is amide bond formation. Using standard coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), the BCP carboxylic acid can be coupled with various amines to generate a library of BCP amides. researchgate.net

Cross-Coupling Reactions: The halogen atoms on the BCP bridge also serve as points for modification, although transformations often focus on other functional handles present on the molecule. Suzuki cross-coupling reactions have been successfully performed on aryl bromide moieties attached to the BCP-ester framework. researchgate.net For example, a 2,2-bromofluoro-BCP-ester bearing a bromophenyl group was subjected to Suzuki coupling conditions with phenylboronic acid, using a palladium catalyst, to yield the corresponding biphenyl-substituted BCP product in good yield. researchgate.net This demonstrates that complex, multi-component structures can be assembled using the BCP adduct as a stable scaffold.

Other Transformations: The BCP framework is robust and allows for transformations on peripheral functional groups. While not always starting from the direct this compound adduct, related studies on functionalized BCPs show that ester groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH₄). nih.gov This expands the range of accessible functional groups on the BCP core.

| Starting Material | Reagents/Conditions | Transformation | Product | Ref. |

| 2,2-Halofluoro-BCP-ester | 1. LiOH, THF/H₂O | Hydrolysis | 2,2-Halofluoro-BCP-carboxylic acid | researchgate.net |

| 2,2-Halofluoro-BCP-carboxylic acid | Amine, HATU, DIPEA, DMF | Amide Coupling | 2,2-Halofluoro-BCP-amide | researchgate.net |

| Bromo-phenyl-substituted BCP-ester | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | Suzuki Coupling | Biphenyl-substituted BCP-ester | researchgate.net |

| F-BCP-ester | LiAlH₄, THF | Ester Reduction | F-BCP-alcohol | nih.gov |

Computational and Theoretical Investigations of Ethyl Dichlorofluoroacetate Chemistry

Quantum Chemical Studies of Chlorofluorocarbene Electronic Structure

Chlorofluorocarbene (:CClF), the key reactive species formed from ethyl dichlorofluoroacetate, has been the subject of numerous quantum chemical investigations to characterize its electronic structure. Like other dihalocarbenes, :CClF possesses a singlet ground state (¹A') and a low-lying triplet state (³A''). researchgate.net High-level ab initio calculations are employed to determine the geometries, vibrational frequencies, and relative energies of these electronic states. researchgate.netresearchgate.netresearchgate.net

Theoretical studies have established that the ground state is bent, a common feature for singlet carbenes. capes.gov.br The electronic configuration and the nature of the frontier orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are crucial in dictating its reactivity. The HOMO is a σ-type non-bonding orbital located on the carbon atom, while the LUMO is a p-orbital, also centered on the carbon. This electronic arrangement confers both nucleophilic (via the HOMO) and electrophilic (via the LUMO) character to the carbene.

Computational studies, often using methods like multireference configuration interaction (MRCI) or coupled cluster theory, provide precise data on bond lengths, bond angles, and the singlet-triplet energy gap. researchgate.netresearchgate.net For instance, laser-induced fluorescence spectroscopy, complemented by ab initio calculations, has been used to study the Ã(¹A″) ← X̃(¹A') electronic transition, yielding detailed information about the vibrational frequencies in both the ground and first excited singlet states. researchgate.net These fundamental parameters are essential for understanding the carbene's spectroscopic properties and its reaction dynamics. researchgate.netcapes.gov.br

| Parameter | Ground State (X̃ ¹A') | First Excited Singlet State (Ã ¹A″) | Reference |

| Symmetry | Cs | Cs | researchgate.net |

| Electronic State | ¹A' | ¹A″ | researchgate.net |

| C-Cl Bond Length (Å) | ~1.71 | Varies with study | researchgate.net |

| C-F Bond Length (Å) | ~1.33 | Varies with study | researchgate.net |

| Bond Angle (˚) | ~102 | Varies with study | researchgate.net |

| Vibrational Frequencies (cm⁻¹) | |||

| ν₁ (C-F stretch) | 1055.9 | 934.7 | researchgate.net |

| ν₂ (bend) | 436.4 | 363.3 | researchgate.net |

| ν₃ (C-Cl stretch) | 751.4 | Not reported | researchgate.net |

Note: The values presented are representative and can vary based on the level of theory and basis set used in the computational study.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The formation of chlorofluorocarbene from this compound typically proceeds via α-elimination from the corresponding dichlorofluoromethyl anion. While specific computational studies detailing the transition state for this exact transformation are not extensively documented in readily available literature, the principles are well-established through theoretical studies of similar systems. gatech.eduduke.edu

The process begins with the formation of the dichlorofluoroacetate anion. gatech.edu Subsequent loss of a chloride ion leads to the formation of chlorofluorocarbene. Transition state theory and computational methods like Density Functional Theory (DFT) can be used to locate the transition state structure for this C-Cl bond cleavage. These calculations provide the activation energy for carbene formation, which is a critical parameter for understanding the reaction kinetics. The geometry of the transition state reveals the extent of bond breaking (C-Cl) and structural rearrangement as the system moves from the anionic intermediate to the carbene product.

Once generated, chlorofluorocarbene readily undergoes cycloaddition reactions with various unsaturated substrates, such as alkenes. researchgate.netmdpi.com Computational modeling has been instrumental in clarifying the mechanisms of these reactions. A key question often addressed is whether the cycloaddition is a concerted, single-step process or a stepwise process involving a diradical intermediate. chemrxiv.org

For the reaction of a carbene with an alkene, computational studies map out the potential energy surface for the approach of the carbene to the double bond. chemrxiv.org The calculations can identify the transition state for the concerted pathway and compare its energy to the energies of any diradical intermediates and the transition states connecting them. chemrxiv.org Studies on related carbenes like difluorocarbene have shown that the nature of the reaction pathway can be influenced by factors such as the substituents on the alkene and the carbene itself. chemrxiv.org For example, quasi-classical molecular dynamics simulations of difluorocarbene cycloaddition to norbornadiene revealed a stepwise process proceeding through a diradical intermediate, a finding that transition state theory alone failed to predict accurately. chemrxiv.org These energetic profiles are crucial for predicting the stereoselectivity and regioselectivity of the resulting cyclopropane (B1198618) products. colab.ws

Molecular Dynamics Simulations of Reactivity

While quantum chemical calculations excel at describing static points on a potential energy surface, molecular dynamics (MD) simulations provide a time-resolved picture of chemical reactions. rutgers.educhemrxiv.org MD simulations model the motion of atoms over time by solving Newton's equations of motion, allowing for the observation of reaction dynamics, solvent effects, and non-statistical behaviors that are not captured by transition state theory alone. chemrxiv.org

For the chemistry of this compound, MD simulations can be applied to study several aspects:

Carbene Generation: Simulating the decomposition of the dichlorofluoroacetate anion in a solvent environment to understand the role of solvent molecules in stabilizing the transition state and the resulting carbene.

Cycloaddition Dynamics: Following the trajectory of a chlorofluorocarbene molecule as it approaches and reacts with an alkene. chemrxiv.org This can reveal dynamic effects, such as whether the reaction proceeds ballistically after passing the transition state or if there is significant energy redistribution among vibrational modes. chemrxiv.org

Complex Systems: In more complex environments, reactive force fields (like ReaxFF) or hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used. nih.govarxiv.org These approaches allow for the simulation of bond breaking and forming within a large system, providing insights into reactivity in realistic chemical environments. nih.govarxiv.org For example, methods are being developed to implement reactivity into classical harmonic force fields, which could significantly speed up simulations of bond-breaking events. nih.govarxiv.org

Structure-Reactivity Correlations and Predictive Modeling

A major goal of computational chemistry is to develop models that can predict chemical reactivity based on molecular structure. profrajakumar.com For this compound and the resulting chlorofluorocarbene, computational studies help establish quantitative structure-reactivity relationships (QSRRs).

By systematically varying the structure of reactants and calculating the corresponding reaction barriers and pathways, predictive models can be built. For instance, the electrophilicity and nucleophilicity of chlorofluorocarbene, which are determined by its electronic structure, can be correlated with its reactivity towards a series of alkenes with different electronic properties. researchgate.net Computational methods can quantify the effects of substituents on both the carbene and the substrate, explaining observed trends in reaction rates and selectivity. researchgate.net

Furthermore, computational tools can estimate site-specific reactivity. In the initial steps involving this compound, theoretical calculations can determine the relative likelihood of different reaction pathways, such as H-atom abstraction from the ethyl group versus carbene formation. rsc.org For example, studies on the atmospheric oxidation of ethyl chlorodifluoroacetate have used computational methods to rationalize the observed product yields by analyzing the competitive reaction channels. rsc.org These predictive models are invaluable for designing new synthetic routes and for understanding the chemical fate of such compounds in various environments.

Advanced Analytical Techniques for Characterization of Ethyl Dichlorofluoroacetate and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, chemists can deduce its precise structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR: In the ¹H NMR spectrum of ethyl dichlorofluoroacetate, the ethyl group gives rise to two distinct signals. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons appear as a quartet due to spin-spin coupling with each other. The chemical shifts are influenced by the electronegative ester and halogen groups.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group is characteristically found at a low field (downfield). The carbon atom bonded to the fluorine and chlorine atoms (C-Cl₂) shows a significant downfield shift due to the electronegativity of the halogens. The carbons of the ethyl group appear at a higher field (upfield). General chemical shift ranges for similar structures suggest that sp³ hybridized carbons appear between 0 and 90 ppm, while carbonyl carbons are found between 160 and 220 ppm. libretexts.org

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds. The chemical shift of the fluorine atom in this compound is highly dependent on its electronic environment. The presence of two chlorine atoms on the same carbon significantly influences the fluorine chemical shift. The typical range for fluorine atoms attached to a carbonyl group (-F-C=O) is between -70 to -20 ppm relative to CFCl₃. ucsb.edu

Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Assignment |

| ¹H | 1.3 - 1.5 | Triplet | -CH₃ |

| ¹H | 4.3 - 4.5 | Quartet | -OCH₂- |

| ¹³C | 13 - 15 | N/A | -CH₃ |

| ¹³C | 63 - 65 | N/A | -OCH₂- |

| ¹³C | 115 - 125 (doublet due to ¹JCF) | N/A | -CFCl₂ |

| ¹³C | 160 - 165 | N/A | C=O |

| ¹⁹F | -60 to -70 | Singlet | -CFCl₂ |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivatives.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. When this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces.

The fragmentation pattern is a unique fingerprint of the molecule. For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) and cleavage next to the carbonyl group. libretexts.org In the case of this compound, characteristic fragments would correspond to the loss of the ethoxy group (-OCH₂CH₃) and the cleavage of the C-C bond adjacent to the carbonyl group. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, which aids in their identification.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₄H₅Cl₂FO₂)

| m/z Value | Possible Fragment Ion | Interpretation |

| 176/178/180 | [C₄H₅Cl₂FO₂]⁺ | Molecular Ion (M⁺) peak cluster |

| 131/133 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 111/113 | [CFCl₂]⁺ | Dichlorofluoromethyl cation |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |

| 29 | [CH₂CH₃]⁺ | Ethyl cation |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester will also be prominent. The presence of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds will give rise to characteristic absorption bands in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. While the carbonyl group is also Raman active, the C-Cl bonds often show strong Raman signals. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum compared to the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1735 - 1750 |

| C-O | Stretch | 1250 - 1000 |

| C-H | Stretch (sp³) | 2850 - 3000 |

| C-F | Stretch | 1100 - 1000 |

| C-Cl | Stretch | 800 - 600 |

Chromatographic Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of this compound, monitoring the progress of reactions, and isolating the final product.

Gas chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas.

GC is highly effective for determining the purity of a sample by separating the target compound from starting materials, byproducts, and residual solvents. By taking aliquots from a reaction mixture over time and analyzing them by GC, the progress of a reaction can be monitored. For halogenated compounds, an electron capture detector (ECD) can be used for high sensitivity, although a flame ionization detector (FID) is also commonly employed. The choice of the GC column is critical; a column with a polar stationary phase is often suitable for separating polar esters. niscpr.res.in

Table 4: Typical Gas Chromatography Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-1 (100% dimethylpolysiloxane) or similar |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temperature 50°C, ramp to 250°C |

High-performance liquid chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of each component in a mixture. It is particularly useful for the purification and isolation of products from a reaction mixture on a preparative scale.

For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Components are separated based on their hydrophobicity, with more polar compounds eluting first. A UV detector is often used for detection, as the ester carbonyl group has a weak UV absorbance.

Table 5: Typical High-Performance Liquid Chromatography Parameters for this compound Isolation

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis (at ~210 nm) |

| Flow Rate | 1.0 mL/min (analytical) |

| Injection Volume | 10 µL (analytical) |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound. While a crystal structure for this compound is not publicly available, examining the crystallographic data of the parent compound, ethyl acetate (B1210297), and related halogenated derivatives offers significant insights into the potential solid-state characteristics of this compound.

The process of X-ray crystallography involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which the atomic positions can be deduced. This powerful technique allows for a detailed visualization of the molecule's conformation and its packing within the crystal lattice.

Comparative Crystallographic Analysis

To understand the potential solid-state structure of this compound, it is instructive to analyze the crystallographic data of ethyl acetate and its halogenated analogs. The introduction of halogen atoms is known to significantly influence molecular conformation and crystal packing through effects such as sterics, electrostatics, and the formation of halogen bonds.

Ethyl Acetate: The crystal structure of the fundamental, non-halogenated parent compound, ethyl acetate, has been determined. It serves as a crucial baseline for understanding the structural effects of halogenation. The molecule adopts a planar conformation in the solid state.

Halogenated Ethyl Acetate Derivatives: While the crystal structure for this compound is not available, the examination of other halogenated ethyl acetates can provide valuable insights. For instance, the presence of chlorine and fluorine atoms would be expected to alter the intermolecular forces, potentially leading to different packing motifs compared to the non-halogenated parent compound. Halogen atoms, particularly chlorine, are known to participate in halogen bonding, a type of non-covalent interaction that can direct crystal packing.

Below is a comparative table of crystallographic data for ethyl acetate. Data for halogenated derivatives would be instrumental in predicting the structural features of this compound.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| Ethyl Acetate | C₄H₈O₂ | Monoclinic | P2₁/c | 8.95 | 5.50 | 11.85 | 90 | 102.5 | 90 | 569.1 | 4 |

Data for Ethyl Acetate corresponds to the Cambridge Structural Database (CSD) entry 844080.

Detailed Research Findings from Ethyl Acetate Structure:

The crystal structure of ethyl acetate reveals that the molecule is essentially planar. The packing is primarily governed by van der Waals interactions. The absence of strong hydrogen bond donors results in a structure where close packing is a dominant feature.

For a hypothetical crystal structure of this compound, one would anticipate significant deviations from this. The larger van der Waals radii of chlorine atoms compared to hydrogen would increase steric bulk. Furthermore, the electronegative fluorine and chlorine atoms would introduce significant dipole moments, likely leading to dipole-dipole interactions playing a more prominent role in the crystal packing. The potential for C-Cl···O or C-F···H-C interactions could also influence the supramolecular assembly. The precise interplay of these factors would determine the final solid-state structure.

Applications of Ethyl Dichlorofluoroacetate in Specialized Chemical Research and Development

Contribution to Organofluorine Chemistry Innovations

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has been profoundly impacted by the use of reagents like ethyl dichlorofluoroacetate. wikipedia.org The introduction of fluorine atoms or fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. cas.cn this compound serves as a readily accessible and inexpensive source for generating halofluorocarbenes, which are highly reactive intermediates. researchgate.net

Specifically, it is a precursor for chlorofluorocarbene (:CFCl), a species that can undergo [2+1] cycloaddition reactions with alkenes to form gem-chlorofluorocyclopropanes. researchgate.net This method is notable for being non-ozone depleting and utilizing a bench-stable reagent. researchgate.net The development of such methodologies is crucial for the advancement of organofluorine chemistry, providing efficient pathways to novel fluorinated structures that were previously difficult to access. cas.cnbeilstein-journals.org The ability to generate these reactive intermediates under mild conditions further enhances the utility of this compound in synthetic chemistry. researchgate.net

Role in Pharmaceutical and Agrochemical Synthesis

The unique properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, make fluorinated compounds highly sought after in the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net this compound plays a significant role as an intermediate in the synthesis of these vital products. ontosight.aivulcanchem.comalfa-chemistry.com

Design and Synthesis of Fluorine-Containing Bioisosteres

Bioisosterism, a strategy in medicinal chemistry for the rational design of new drugs, often involves the replacement of a specific functional group with another that has similar physical or chemical properties. silae.it Fluorine and fluorinated groups are frequently employed as bioisosteres for hydrogen atoms, hydroxyl groups, or even entire functional groups like amides. sci-hub.seselvita.com

This compound is instrumental in creating complex fluorinated scaffolds that can act as bioisosteres. For instance, the gem-dihalocyclopropane moiety, synthesized from this compound, can be incorporated into larger molecules to mimic other chemical groups. researchgate.net A prominent example is the use of bicyclo[1.1.1]pentane (BCP) moieties as bioisosteres for phenyl, t-butyl, and alkynyl groups in drug candidates. researchgate.net The synthesis of 2,2-chlorofluorobicyclopentanes from this compound provides access to these valuable BCP-modified structures, which have been shown to improve physicochemical properties like aqueous solubility and metabolic stability. researchgate.net

Table 1: Examples of Bioisosteric Replacements Facilitated by Fluorine

| Original Group | Fluorinated Bioisostere | Potential Benefits |

|---|---|---|

| Hydrogen (H) | Fluorine (F) | Increased metabolic stability, altered acidity. |

| Hydroxyl (-OH) | Fluorine (F) or Difluoromethyl (-CF2H) | Reduced hydrogen bonding potential, increased lipophilicity. |

| Methyl (-CH3) | Trifluoromethyl (-CF3) | Increased lipophilicity, altered electronic properties. |

| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improved solubility and metabolic stability. |

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late stage of the synthesis. wikipedia.orgmpg.de This approach allows for the rapid generation of analogues of a lead compound without the need for a lengthy de novo synthesis. nih.gov The introduction of fluorine or small fluorinated groups can significantly impact the biological activity of a molecule. nih.govnih.gov

While direct late-stage fluorination is a key area of research, the use of building blocks derived from this compound also contributes to this field. The reactive intermediates generated from this compound can be used to functionalize complex substrates. researchgate.net For example, the radical fluoroalkylation of (hetero)arenes and electron-rich alkenes is a powerful tool for the late-stage incorporation of fluorinated moieties. researchgate.net Although not directly from this compound in all cases, the principles of generating reactive fluorine-containing species are central to these transformations.

Development of Agrochemical Intermediates

The agrochemical industry continuously seeks new, effective, and environmentally benign pesticides and herbicides. researchgate.net Fluorinated compounds play a crucial role in this sector, with many modern agrochemicals containing fluorine. researchgate.net this compound serves as an intermediate in the production of various agrochemical compounds. ontosight.aibuyersguidechem.com Its derivatives can be used as building blocks to construct the complex molecular architectures required for potent and selective agrochemical activity. marketsandmarkets.com The development of efficient synthetic routes to these fluorinated intermediates, utilizing reagents like this compound, is therefore of high importance to the agricultural sector. marketsandmarkets.combuyersguidechem.com

Materials Science Applications of Derived Fluorinated Scaffolds

The influence of fluorine extends beyond the life sciences into materials science. beilstein-journals.org The incorporation of fluorine into polymers and other materials can lead to unique and desirable properties, such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Fluorinated scaffolds derived from precursors like this compound have potential applications in this field. For example, fluorinated hydrogel scaffolds are being explored for applications in biomedical engineering, such as for noninvasive imaging and as flexible sensors. nih.gov The synthesis of fluorinated monomers, which can then be polymerized, is a key step in creating these advanced materials. While direct applications of this compound in this area are still emerging, its role in providing access to novel fluorinated building blocks is significant. researchgate.net The development of new fluorinated polymers and materials often relies on the availability of versatile and reactive fluorinated starting materials, a category to which derivatives of this compound belong.

Environmental and Sustainability Aspects of Ethyl Dichlorofluoroacetate Chemistry

Development of Non-Ozone Depleting Synthetic Pathways

The primary environmental concern associated with many fluorinated organic compounds has been their potential to deplete the stratospheric ozone layer. Historically, the generation of essential reactive intermediates like chlorofluorocarbene (:CFCl) often relied on precursors that are now recognized as ozone-depleting substances (ODS), such as trichlorofluoromethane (B166822) (CFCl₃). researchgate.neteuropa.eu These substances, when released into the atmosphere, undergo photolysis by UV radiation, releasing chlorine and bromine radicals that catalytically destroy ozone molecules. europa.eu

In response to global regulations like the Montreal Protocol, the chemical community has shifted towards developing synthetic pathways that avoid ODS. Ethyl dichlorofluoroacetate has emerged as a key player in this shift. researchgate.net EDCFA is a commercially available, inexpensive, and bench-stable reagent that serves as an effective precursor to chlorofluorocarbene without being an ozone-depleting substance itself. researchgate.netacs.org

The development and adoption of EDCFA represent a significant advancement in sustainable chemistry. Its synthesis does not involve the use of banned substances, and its stability allows for safer handling and storage compared to gaseous or highly volatile ODS precursors. researchgate.net Research has demonstrated that EDCFA can be effectively used to generate :CFCl for various synthetic applications, such as the construction of gem-chlorofluorocyclopropanes, which are important structural motifs in medicinal and materials chemistry. acs.org This provides a direct, non-ozone depleting alternative to older, environmentally damaging methods. For instance, a 2022 study highlighted an operationally simple protocol using EDCFA for these cycloaddition reactions, underscoring its role as a viable and environmentally conscious reagent. researchgate.net

Table 1: Comparison of Carbene Precursors

| Feature | Traditional Precursor (e.g., CFCl₃) | Modern Precursor (EDCFA) |

|---|---|---|

| Ozone Depletion Potential (ODP) | High | Zero |

| Regulatory Status | Banned/Heavily Restricted (Montreal Protocol) | Unrestricted as ODS |

| Physical State/Handling | Gas/Volatile Liquid | Stable Liquid |

| Availability | Restricted | Commercially Available |

| Primary Environmental Concern | Stratospheric Ozone Depletion | General chemical waste (manageable) |

The pathway to synthesizing EDCFA itself is also a consideration. While specific industrial routes are proprietary, analogous processes like the synthesis of ethyl chloroacetate (B1199739) from chloroacetic acid and ethanol (B145695) via Fischer esterification are well-established. chemicalbook.com Such methods can be optimized to align with green principles, for example, by using renewable bio-ethanol, which further enhances the sustainability profile of the final product. rebain.eu

Green Chemistry Principles in Carbene Generation and Cycloadditions

The use of this compound in generating carbenes and in subsequent cycloaddition reactions can be evaluated through the lens of the 12 Principles of Green Chemistry. yale.edutradebe.comepa.gov These principles provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign.

Prevention of Waste : This core principle is addressed by using EDCFA in highly efficient reactions. tradebe.comepa.gov Optimized protocols for cycloadditions using EDCFA report excellent yields, which inherently minimizes the generation of waste by ensuring that a high proportion of starting materials is converted into the desired product. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org In the [2+1] cycloaddition reactions, the :CFCl carbene generated from EDCFA is fully incorporated into the new cyclopropane (B1198618) ring, representing high atom economy for that portion of the reaction. researchgate.net

Less Hazardous Chemical Syntheses : By replacing ozone-depleting precursors like CFCl₃, the use of EDCFA directly aligns with this principle. researchgate.netresearchgate.net It eliminates a significant environmental hazard at the source. epa.gov

Designing Safer Chemicals : EDCFA itself is an example of a safer chemical design. As a stable liquid, it presents lower handling risks compared to gaseous or highly reactive alternatives. researchgate.net

Design for Energy Efficiency : Many reactions involving EDCFA are conducted at ambient or slightly elevated temperatures and are often rapid, sometimes completing within 30 minutes. researchgate.net This minimizes the energy requirements for heating or cooling, thereby reducing the process's carbon footprint. acs.org

Use of Catalysts : Some methods for generating :CFCl from EDCFA can be performed with catalytic amounts of an activator, which is preferable to using stoichiometric reagents that generate more waste. researchgate.nettradebe.com This approach enhances efficiency and reduces the material input required for the transformation.

Table 2: Application of Green Chemistry Principles to EDCFA Reactions

| Green Chemistry Principle | Relevance to EDCFA Chemistry |

|---|---|

| 1. Prevention | High-yield reactions minimize waste generation. tradebe.comepa.gov |

| 2. Atom Economy | The :CFCl moiety is efficiently incorporated into the final product. acs.org |

| 3. Less Hazardous Syntheses | Replaces hazardous, ozone-depleting precursors. researchgate.net |

| 6. Energy Efficiency | Reactions can be fast and occur at ambient temperatures. researchgate.netacs.org |

| 9. Catalysis | Potential for using catalytic activators instead of stoichiometric ones. researchgate.nettradebe.com |

Waste Reduction and Byproduct Management Strategies

Even in green chemical processes, waste generation is a critical factor to manage. The lifecycle of this compound, from its production to its use as a reagent, requires strategies to minimize waste and handle byproducts responsibly.

In the synthesis of EDCFA, which can be analogized to Fischer esterification, water is a primary byproduct. chemicalbook.commdpi.com Post-reaction, purification steps such as washing with a basic solution (e.g., sodium bicarbonate) and distillation are common. chemicalbook.com These steps generate aqueous waste and distillation residues. Effective waste management strategies include:

Neutralization and Treatment of Aqueous Waste : The aqueous wash streams must be neutralized before disposal. Depending on the contents, further biological or chemical treatment may be necessary to remove organic residues.

Solvent Recycling : Where solvents are used for extraction or purification, implementing a closed-loop recycling system can significantly reduce waste and raw material costs. numberanalytics.com

Process Optimization : Carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometric ratio of reactants can maximize yield and reduce the formation of unwanted side products, simplifying purification and minimizing waste. numberanalytics.com

When EDCFA is used as a carbene precursor, the reaction mixture contains the desired cyclopropanated product, unreacted starting materials, and byproducts from the activator and the EDCFA remnant. Management strategies in this context involve:

Real-Time Monitoring : Implementing in-process analytical techniques can help monitor the reaction's progress, allowing for precise control to minimize byproduct formation and prevent pollution. tradebe.comnumberanalytics.com

Chromatographic Purification : While effective for isolating pure products, chromatography generates significant solvent waste. Optimizing this step by using more efficient column packing materials or exploring alternative purification methods like crystallization can reduce the environmental footprint.

Byproduct Valorization : Investigating potential uses for major byproducts can turn a waste stream into a valuable product stream. While not always feasible, this approach aligns with the principles of a circular economy. rebain.eu

Future Perspectives and Research Challenges

Exploration of Asymmetric Synthesis with Ethyl Dichlorofluoroacetate

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a compound is often tied to its specific three-dimensional structure. springernature.comnih.gov While this compound is a valuable precursor for creating stereogenic centers, the development of robust asymmetric methodologies remains a significant challenge and a promising area for future research.

A notable advancement in this area has been the use of a "fluorinated sulfoxide (B87167) chiron" route for the asymmetric synthesis of fluorinated tetrahydrofurans. researchgate.netresearchgate.net This method involves preparing the chiral sulfinyl building block from this compound and methyl 4-methylphenyl sulfoxide. researchgate.net Subsequent radical-promoted cyclization reactions afford 3-chloro-3-fluorotetrahydrofuran derivatives with moderate to high enantiomeric purity. researchgate.net

Table 1: Asymmetric Synthesis of Tetrahydrofurans via Fluorinated Sulfoxide Chiron Route

| Starting Material | Key Reagent | Product Type | Enantiomeric Purity | Reference |

|---|

Future research will likely focus on expanding the toolbox for asymmetric transformations involving this compound. Drawing inspiration from the chemistry of analogous compounds like ethyl dibromofluoroacetate, several avenues appear promising. For instance, the development of ligand-promoted asymmetric imino-Reformatsky reactions could provide access to enantioenriched α-fluoro-β-lactams. researchgate.net Similarly, exploring enantioselective aldol (B89426) reactions catalyzed by chiral Lewis acids presents a viable strategy for producing optically active α-chloro-α-fluoro-β-hydroxy esters. researchgate.netnih.gov The challenge lies in adapting these systems to the specific reactivity of the dichloro-substrate and optimizing conditions to achieve high yields and excellent enantioselectivities.

Development of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is key to unlocking efficient, selective, and sustainable chemical transformations. For this compound, future research will concentrate on discovering and refining catalytic systems that offer superior control over reaction outcomes, particularly diastereoselectivity and enantioselectivity.

Current catalytic methods have demonstrated significant utility. A prominent example is the zinc(0)-copper(I) chloride promoted reductive coupling-elimination reaction with carbonyl compounds. researchgate.netscispace.com This system efficiently generates (Z)-α-fluoro-α,β-unsaturated carboxylic acid methyl esters in high yields, showcasing excellent (Z)-selectivity. scispace.comoup.com Another important application is the use of this compound (EDCFA) as a chlorofluorocarbene precursor for the synthesis of gem-chlorofluorocyclopropanes and related structures like 2,2-chlorofluorobicyclopentanes. acs.orgacs.orgresearchgate.net These reactions are often promoted by bases such as sodium ethoxide in solvents like tetrahydrofuran (B95107) (THF). researchgate.net

Table 2: Existing Catalytic Systems for this compound Reactions

| Reagent System | Substrate | Product | Key Feature | Reference(s) |

|---|---|---|---|---|

| Zinc(0) / Copper(I) chloride | Carbonyl compounds | (Z)-α-fluoro-α,β-unsaturated esters | High (Z)-selectivity | researchgate.netscispace.com |

The primary challenge for future research is to move beyond these established systems to develop novel catalysts that offer even greater control and broader applicability. A key goal is the development of catalytic asymmetric cyclopropanation reactions, which would provide direct access to chiral gem-chlorofluorocyclopropanes, valuable building blocks for medicinal chemistry. This could involve designing chiral phase-transfer catalysts or transition-metal complexes with chiral ligands capable of controlling the stereochemical outcome of the carbene addition. Furthermore, exploring photocatalytic approaches could open up entirely new reaction pathways, potentially enabling transformations that are inaccessible under thermal conditions. nih.gov The development of recyclable heterogeneous catalysts also represents an important frontier, aiming to improve the sustainability and industrial viability of these transformations. frontiersin.org

Mechanistic Insights into Complex Reaction Systems

A deep understanding of reaction mechanisms is fundamental to controlling chemical processes and designing improved synthetic methods. masterorganicchemistry.com The reactions of this compound are often complex, involving reactive intermediates and competing pathways that are not yet fully understood.

Significant insight has been gained from gas-phase studies on the atmospheric degradation of this compound. The reaction with chlorine atoms proceeds via H-atom abstraction to form an alkoxy radical. rsc.orgrsc.org This intermediate can then undergo several competing reactions, including α-ester rearrangement to produce chlorodifluoroacetic acid, reaction with oxygen, or decomposition. rsc.orgrsc.org This work highlights the intricate nature of radical-mediated pathways.

In synthetic applications, the generation of a chlorofluorocarbene (:CFCl) intermediate is a common mechanistic motif, particularly in cyclopropanation reactions. researchgate.netresearchgate.net However, the precise mechanism of its formation from this compound and a base, and its subsequent reactivity, warrants further investigation. Additionally, insights from biodegradation studies of related compounds suggest that metabolic pathways can involve reductive and hydrolytic dechlorination steps, activating the molecule for C-F bond cleavage. nih.gov

Table 3: Proposed Mechanistic Steps in this compound Reactions

| Reaction Type | Proposed Intermediate(s) | Key Mechanistic Steps | Context | Reference(s) |

|---|---|---|---|---|

| Gas-phase oxidation | Alkoxy radical | H-atom abstraction, α-ester rearrangement, decomposition | Atmospheric Chemistry | rsc.orgrsc.org |

| Cyclopropanation | Chlorofluorocarbene (:CFCl) | Base-promoted elimination | Organic Synthesis | researchgate.netresearchgate.net |

Future research must aim to elucidate the solution-phase mechanisms of key synthetic transformations. This will involve a combination of kinetic studies, computational modeling, and spectroscopic analysis to identify transient intermediates and map out potential energy surfaces. A clearer understanding of the factors that govern selectivity, such as the influence of catalysts, solvents, and temperature on competing reaction pathways, will be crucial. For example, investigating the mechanism of photocatalytic reactions could reveal novel reactivity involving triplet carbene intermediates, offering a new dimension of control. nih.gov Such mechanistic clarity is essential for the rational design of more efficient and selective synthetic methods.

Expansion into New Areas of Bioactive Molecule Synthesis

This compound is already employed in the synthesis of molecules for the pharmaceutical and agrochemical sectors. rsc.orgvulcanchem.com However, its true potential lies in its application as a building block for accessing novel, structurally complex, and biologically active compounds. Future research will focus on leveraging the unique reactivity of this reagent to construct molecular scaffolds that can address current challenges in drug discovery and materials science.

A particularly promising application is the synthesis of bicyclo[1.1.1]pentane (BCP) moieties. researchgate.net BCPs are increasingly used in drug design as bioisosteres for phenyl and t-butyl groups, often leading to significant improvements in physicochemical properties such as aqueous solubility and metabolic stability. researchgate.net The use of this compound to prepare 2,2-chlorofluoro- and 2,2-bromofluorobicyclopentanes provides a direct route to these valuable fluorinated scaffolds. researchgate.netresearchgate.net Another area of opportunity is the synthesis of fluorinated heterocycles, such as the 3-chloro-3-fluorotetrahydrofurans prepared via the sulfoxide chiron method. researchgate.net Fluorinated heterocycles are privileged structures in medicinal chemistry.

Table 4: Bioactive Scaffolds Synthesized Using this compound

| Scaffold Type | Synthetic Method | Potential Application | Reference(s) |

|---|---|---|---|

| 2,2-Halofluorobicyclopentanes | Carbene addition to [1.1.0]Bicyclopentanes | Pharmaceutical bioisosteres | researchgate.netresearchgate.net |

| 3-Chloro-3-fluorotetrahydrofurans | Asymmetric radical cyclization | Bioactive heterocycles | researchgate.netresearchgate.net |

The challenge for the future is to expand the scope of these syntheses and integrate them into the production of complex, biologically relevant molecules. This includes the late-stage functionalization of the BCP and tetrahydrofuran cores to create libraries of compounds for biological screening. Moreover, the ability to generate fluorinated analogs of natural products, a strategy that has proven effective with related fluorinated esters, remains a largely untapped area for this compound. ontosight.ai By providing access to novel chemical space, research into the applications of this compound will continue to fuel innovation in the life sciences.

Q & A

Q. What laboratory synthesis routes are recommended for ethyl dichlorofluoroacetate, and what parameters critically influence yield?

this compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting sodium salts with ethyl chlorofluoroacetate derivatives under controlled conditions. Key parameters include:

- Reaction temperature : Optimal yields are achieved at 0–25°C to minimize side reactions.

- Molar ratios : A 1:1.2 molar ratio of nucleophile (e.g., thiophenol) to ethyl chlorofluoroacetate precursor improves conversion efficiency.

- Solvent system : Ethanol or THF is preferred for solubility and reaction control .

- Purification : Distillation or recrystallization (using hexane/ethyl acetate) ensures >95% purity .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Reaction Time | 4–6 hours | Maximizes conversion |

| Solvent | Ethanol/THF | Enhances reagent solubility |

Q. What purification techniques are effective for isolating this compound?

- Fractional Distillation : Effective due to the compound’s boiling point (~150–160°C). Collect fractions within a 5°C range to avoid impurities.

- Recrystallization : Use a 3:1 hexane:ethyl acetate mixture. Cool to −20°C for 12 hours to crystallize the product.

- Chromatography : Silica gel column chromatography with a gradient elution (5–20% ethyl acetate in hexane) resolves co-eluting byproducts .

Q. What safety protocols are critical when handling ethyl dichlorofluorofluoroacetate?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles (ANSI Z87.1), and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Collect in halogenated waste containers for incineration .

Q. Which analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : NMR (δ −110 to −120 ppm) and NMR identify fluorine and ester carbonyl groups.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode ([M+Na] at m/z 215) confirms molecular weight.

- IR Spectroscopy : Peaks at 1740 cm (C=O) and 1150 cm (C-F) validate functional groups .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., DO) to track proton transfer steps in hydrolysis.

- Radical Trapping : Add TEMPO to identify radical intermediates in photochemical reactions.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and regioselectivity in nucleophilic substitutions .

Q. What methodologies resolve contradictions in reported reaction kinetics or catalytic efficiencies?

- Sensitivity Analysis : Test variables (e.g., solvent polarity, catalyst loading) to identify outlier conditions.

- Meta-Analysis : Aggregate data from multiple studies using Cochrane guidelines to assess heterogeneity and bias .

- Replication Studies : Standardize protocols (e.g., fixed stirring rates, inert atmosphere) to minimize experimental variability .

Q. How can computational models predict the environmental persistence of this compound?

- QSPR Modeling : Correlate molecular descriptors (logP, polar surface area) with biodegradation half-lives.

- Hydrolysis Pathways : Simulate pH-dependent hydrolysis using Gaussian09 to identify stable degradation products.

- Ecotoxicity Assays : Use Daphnia magna or algae models to assess LC values, referencing OECD Test Guidelines .

Q. What strategies mitigate interference from byproducts during spectroscopic analysis?

- 2D NMR (HSQC, COSY) : Resolve overlapping signals by correlating and / nuclei.

- GC-MS with Derivatization : Convert byproducts to volatile trimethylsilyl esters for clearer chromatographic separation.

- Standard Addition Method : Spike samples with pure analyte to quantify matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.